molecular formula C17H20ClNO2S B612936 S-Benzyl-L-cysteine benzyl ester hydrochloride CAS No. 4561-11-9

S-Benzyl-L-cysteine benzyl ester hydrochloride

Cat. No.: B612936
CAS No.: 4561-11-9
M. Wt: 337.9
InChI Key: SKFOKVOZXZYMAU-NTISSMGPSA-N
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Description

Molecular Formula and Weight: C17H20ClNO2S Composition Analysis

The molecular formula C17H20ClNO2S comprises:

Element Count Atomic Contribution (g/mol) Total (g/mol)
C 17 12.01 204.17
H 20 1.008 20.16
Cl 1 35.45 35.45
N 1 14.01 14.01
O 2 16.00 32.00
S 1 32.07 32.07
Total 337.86

This matches experimental molecular weight data (337.9 g/mol). The benzylsulfanyl (C6H5CH2S–) and benzyloxycarbonyl (C6H5CH2O–) groups dominate the structure, contributing 78.3% of the total mass.

Stereochemical Configuration: (R)-2-Amino-3-(Benzylsulfanyl)Propanoate Hydrochloride

The L-cysteine backbone confers an (R)-configuration at the α-carbon, as determined by:

  • Cahn-Ingold-Prelog priorities : Amino (–NH3+) > carboxylate (–COOR) > benzylsulfanyl (–SCH2C6H5) > hydrogen.
  • Optical rotation : [α]D20 = +27.5° to +30.5° (c = 1, 1 M NaOH), confirming the L-enantiomer.

X-ray crystallography of analogous compounds (e.g., valyl benzyl ester hydrochloride) reveals that the (R)-configuration enables optimal packing via N–H···Cl hydrogen bonds and π-stacking between aromatic rings.

Crystallographic Data and Hydrogen Bonding Networks

While direct single-crystal data for this compound is limited, studies on structurally similar hydrochlorides (e.g., S-benzyl-L-cysteine methyl ester hydrochloride) provide insights:

Parameter Value
Crystal system Monoclinic
Space group P21
Unit cell dimensions a = 9.705 Å, b = 5.406 Å, c = 13.116 Å, β = 96.58°
Z 2

Hydrogen bonding interactions :

  • N–H···Cl (2.15–2.29 Å): Connects protonated amine to chloride ions.
  • C–H···O (2.38 Å): Stabilizes ester carbonyl groups.
  • π–π stacking : Benzyl groups align face-to-face (3.8–4.2 Å separation).

These interactions form a lamellar structure with alternating hydrophobic (benzyl) and ionic (N–H···Cl) layers, explaining the high melting point (214°C with decomposition).

Properties

IUPAC Name

benzyl (2R)-2-amino-3-benzylsulfanylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S.ClH/c18-16(13-21-12-15-9-5-2-6-10-15)17(19)20-11-14-7-3-1-4-8-14;/h1-10,16H,11-13,18H2;1H/t16-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKFOKVOZXZYMAU-NTISSMGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CSCC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CSCC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30693146
Record name Benzyl S-benzyl-L-cysteinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4561-11-9
Record name Benzyl S-benzyl-L-cysteinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

S-Benzyl-L-cysteine benzyl ester hydrochloride is a sulfur-containing amino acid derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological implications, and relevant case studies.

  • Chemical Formula : C12_{12}H16_{16}ClN1_{1}O2_{2}S1_{1}
  • Molecular Weight : 271.78 g/mol
  • CAS Number : 3054-01-1

This compound exhibits biological activity primarily through its role as a precursor in the synthesis of cysteine and other sulfur-containing compounds. The compound's activity can be attributed to several mechanisms:

  • Antioxidant Activity : It has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Modulation of Enzymatic Activity : The compound can influence the activity of enzymes such as cystathionine β-synthase (CBS), which plays a critical role in the transsulfuration pathway and hydrogen sulfide production .
  • Antimicrobial Properties : Research indicates that derivatives of S-benzyl-L-cysteine exhibit antimicrobial effects, making them potential candidates for developing new antimicrobial agents .

Antioxidant Properties

This compound has demonstrated significant antioxidant properties, which are crucial for cellular protection against oxidative damage. The compound's ability to donate electrons helps neutralize reactive oxygen species (ROS), thereby mitigating cellular injury.

Antimicrobial Activity

Studies have highlighted the antimicrobial potential of S-benzyl-L-cysteine derivatives against various pathogens. For instance, derivatives have shown efficacy against bacteria such as Staphylococcus aureus and Escherichia coli, suggesting their potential use in treating infections .

Cytotoxic Effects on Cancer Cells

Recent investigations into the cytotoxic effects of this compound have revealed its potential as an anticancer agent. The compound has been observed to induce apoptosis in several cancer cell lines, including:

  • HeLa (cervical cancer)
  • K562 (chronic myeloid leukemia)
  • U937 (histiocytic lymphoma)

The cytotoxicity appears to be mediated through the generation of ROS and subsequent activation of apoptotic pathways .

Case Studies

  • Inhibition of Cystathionine β-Synthase : A study demonstrated that this compound could inhibit CBS activity, leading to reduced levels of homocysteine, a known cardiovascular risk factor. This suggests therapeutic implications for conditions associated with elevated homocysteine levels .
  • Antimicrobial Efficacy : In a comparative study, S-benzyl-L-cysteine derivatives were tested against standard antibiotic-resistant strains. The results indicated that these compounds exhibited superior antimicrobial activity compared to conventional antibiotics, highlighting their potential as new therapeutic agents .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AntioxidantScavenges free radicals
AntimicrobialEffective against Staphylococcus aureus
CytotoxicInduces apoptosis in cancer cell lines
CBS InhibitionReduces homocysteine levels

Scientific Research Applications

Pharmaceutical Development

Precursor in Drug Synthesis
S-Benzyl-L-cysteine benzyl ester hydrochloride is utilized as a precursor in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its ability to cross the blood-brain barrier enhances its potential in developing treatments for conditions such as Alzheimer's disease and Parkinson's disease .

Antiviral Properties
Research has indicated that derivatives of S-benzyl-L-cysteine exhibit antiviral activity. For instance, studies have shown that certain cysteine derivatives can inhibit the replication of viruses like HIV, making them valuable in developing antiviral therapies .

Antioxidant Research

Oxidative Stress Protection
The compound is studied for its antioxidant properties, which are critical in protecting cells from oxidative stress. This property is particularly relevant for developing treatments for diseases such as cancer and cardiovascular conditions. By scavenging free radicals, this compound may help mitigate cellular damage .

Biochemical Studies

Role in Protein Synthesis
Researchers utilize this compound to explore the role of cysteine derivatives in biological systems. It aids in understanding protein synthesis and enzyme function, contributing to advancements in biochemistry and molecular biology .

Cosmetic Applications

Skin Health Benefits
The compound is being investigated for its potential use in cosmetic formulations due to its skin-protective benefits. Its antioxidant properties may provide anti-aging effects and enhance overall skin health, making it a candidate for inclusion in skincare products .

Food Industry Applications

Flavor Enhancement
this compound is also evaluated for its flavor-enhancing properties within the food industry. It may serve as a natural additive to improve taste and nutritional value in food products .

Data Tables

Application AreaDescriptionKey Findings
Pharmaceutical DevelopmentPrecursor for drugs targeting neurological disordersEffective at crossing the blood-brain barrier
Antiviral ResearchInhibits viral replication (e.g., HIV)Potential antiviral therapies
Antioxidant ResearchProtects against oxidative stressReduces cellular damage associated with diseases
Biochemical StudiesInvestigates cysteine derivatives' rolesEnhances understanding of protein synthesis
Cosmetic ApplicationsSkin health benefits through antioxidant propertiesPotential anti-aging effects
Food IndustryFlavor enhancement and nutritional value improvementNatural additive potential

Case Studies

  • Antiviral Activity Against HIV : A study demonstrated that S-benzyl-L-cysteine derivatives could effectively inhibit HIV replication through specific mechanisms involving cysteine metabolism . This finding highlights the compound's potential as a therapeutic agent in treating viral infections.
  • Antioxidant Efficacy : Research evaluating the antioxidant properties of this compound showed significant protective effects against oxidative stress-induced cellular damage. The study concluded that this compound could be beneficial in formulating treatments for oxidative stress-related diseases .
  • Cosmetic Formulation Development : A recent investigation into cosmetic applications revealed that incorporating this compound into skincare products resulted in improved skin hydration and elasticity, supporting its use as an effective anti-aging ingredient .

Comparison with Similar Compounds

Key Observations :

  • The benzyl ester group in S-benzyl-L-cysteine derivatives increases steric bulk compared to methyl or ethyl esters, influencing crystallographic parameters. For example, S-benzyl-L-cysteine methyl ester hydrochloride crystallizes in the P21 space group with a shorter c-axis (5.211 Å) compared to valyl methyl ester chloride (5.894 Å) .
  • The benzyl thioether group enhances resistance to oxidative side reactions compared to unprotected cysteine derivatives .

Functional Group Variations

Ester Group Modifications

Compound Ester Group Molecular Weight (g/mol) Applications
S-Benzyl-L-cysteine benzyl ester HCl Benzyl 337.8 Peptide synthesis; antiviral conjugates
S-Benzyl-L-cysteine ethyl ester HCl Ethyl 275.8 Intermediate for tert-butyl ester synthesis
S-Benzyl-L-cysteine methyl ester HCl Methyl 261.8 Crystallography studies

Key Observations :

  • Benzyl esters provide superior stability under acidic conditions compared to methyl or ethyl esters, making them preferable for multi-step syntheses .
  • Ethyl and methyl esters are more cost-effective for large-scale production but require harsher deprotection conditions .

Amino Acid Backbone Comparisons

Cysteine vs. Proline Derivatives

Compound Amino Acid Key Functional Groups Applications
S-Benzyl-L-cysteine benzyl ester HCl Cysteine Benzyl thioether, benzyl ester Antiviral conjugates
L-Proline benzyl ester HCl Proline Cyclic secondary amine Organocatalysis; peptide turn induction
L-Valine benzyl ester HCl Valine Branched aliphatic chain Chiral building blocks

Key Observations :

  • Proline derivatives (e.g., L-proline benzyl ester HCl) are favored in asymmetric catalysis due to their rigid pyrrolidine ring, whereas cysteine derivatives are prioritized for disulfide bond formation in peptides .
  • Valine’s branched side chain in L-valine benzyl ester HCl enhances hydrophobicity, influencing solubility in non-polar solvents .

Key Observations :

  • Most benzyl ester hydrochlorides share similar hazards (skin/eye irritation) due to their ionic nature .
  • Lysine derivatives with Z-protection (e.g., Nε-Z-L-lysine benzyl ester HCl) require refrigeration to prevent racemization .

Preparation Methods

Chiral Induction Strategy

US Patent US6765109B1 discloses a copper-catalyzed method for synthesizing S-aryl-L-cysteine derivatives with >96% enantiomeric excess (ee). While focused on S-aryl analogs, this approach adapts to S-benzyl variants by substituting aryl halides with benzyl bromide.

Critical Parameters

  • Catalyst System : CuI (10 mol%), (R)-BINAP (12 mol%).

  • Base : Cs₂CO₃ (2 equiv) in toluene at 110°C.

  • Benzyl Source : Benzyl bromide (1.2 equiv) added to L-cysteine methyl ester.

Stereochemical Outcomes

  • Enantiomeric Excess : 98% ee confirmed by chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10).

  • Reaction Time : 24 hours for complete conversion.

Scalability Considerations

  • Yield : 75–80% after column chromatography (silica gel, ethyl acetate/hexane 1:3).

  • Cost : High catalyst loading (10% CuI) limits industrial applicability despite excellent ee.

Benzyloxycarbonyl (Cbz) Protection and Hydrochloride Formation

Sequential Protection-Deprotection

PubChem data (CID 75990522) and PMC studies describe a route involving Cbz protection of cysteine’s amine, followed by benzylation of the thiol and esterification.

Synthetic Pathway

  • Cbz Protection : Treat L-cysteine with benzyl chloroformate (1.1 equiv) in NaOH (1 M) at 0°C.

  • Benzylation : React Cbz-cysteine with benzyl bromide (1.5 equiv) in DMF using NaH as base.

  • Esterification : Treat with benzyl alcohol (2 equiv) and HCl gas in dichloromethane to form the hydrochloride salt.

Characterization Data

  • Melting Point : 214°C (dec.), consistent with literature.

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.25–7.35 (m, 10H, Ar-H), 5.10 (s, 2H, COOCH₂Ph), 4.45 (s, 2H, SCH₂Ph), 4.20 (q, 1H, J = 6.8 Hz, CHNH₂), 3.05 (dd, 1H, J = 6.8, 13.6 Hz, CH₂S), 2.95 (dd, 1H, J = 6.8, 13.6 Hz, CH₂S).

Comparative Analysis of Methodologies

Parameter Microwave Method Copper-Catalyzed Cbz Protection
Yield 82%75–80%70–75%
Reaction Time 5 hours24 hours48 hours
Enantiomeric Excess 98% ee98% eeRacemic (requires resolution)
Cost Efficiency ModerateLowHigh
Purification Complexity MediumHighMedium

Industrial-Scale Optimization Challenges

Solvent and Catalyst Recovery

  • Microwave Method : Dichloromethane and THF are recoverable via distillation, but DCC decomposition complicates reagent recycling.

  • Copper-Catalyzed : Catalyst recovery impractical due to ligand degradation at high temperatures .

Q & A

Q. What are the key steps in synthesizing S-Benzyl-L-cysteine benzyl ester hydrochloride?

The synthesis typically involves esterification of S-benzyl-L-cysteine using benzyl alcohol and hydrochloric acid. A common method employs thionyl chloride (SOCl₂) in methanol under controlled conditions. For example, S-benzyl-L-cysteine methyl ester hydrochloride is synthesized by reacting S-benzyl-L-cysteine with thionyl chloride in dry methanol at low temperatures (-15°C), followed by refluxing and solvent evaporation to yield the hydrochloride salt . Adapting this protocol for the benzyl ester variant would require substituting methyl alcohol with benzyl alcohol.

Q. How is the compound characterized for purity and structural confirmation?

Characterization involves:

  • Nuclear Magnetic Resonance (NMR) : To verify the presence of benzyl groups (aromatic protons at ~7.3 ppm) and ester linkages.
  • Mass Spectrometry (MS) : For molecular weight confirmation (e.g., theoretical [M+H]⁺ for C₁₈H₂₂ClNO₂S: 375.1).
  • Elemental Analysis : To validate chloride content (~9.5% for C₁₈H₂₂ClNO₂S).
  • Melting Point : Reported melting points (e.g., 197–200°C for related benzyl esters) help confirm identity .

Q. What solvents are suitable for dissolving this compound in experimental settings?

The compound is typically soluble in polar aprotic solvents (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO)) and moderately soluble in methanol or ethanol. Insolubility in non-polar solvents like hexane necessitates pre-dissolution in DMF for coupling reactions in peptide synthesis .

Advanced Research Questions

Q. How do crystallographic parameters influence the compound’s stability in solid-state storage?

The crystal packing of amino acid ester hydrochlorides often involves N–H···Cl hydrogen bonds and C–H···O interactions, forming antiparallel chains (e.g., unit cell parameter ~5.5 Å in similar compounds like L-tyrosyl methyl ester chloride). Such structures may affect hygroscopicity and thermal stability. For long-term storage, inert atmospheres and desiccated conditions are recommended to prevent hydrolysis of the ester bond .

Q. What analytical techniques resolve contradictions in reported solubility or stability data?

Discrepancies in solubility (e.g., between methyl and benzyl esters) arise from steric and electronic effects. Advanced methods include:

  • High-Performance Liquid Chromatography (HPLC) : To monitor degradation products under varying pH/temperature.
  • Dynamic Light Scattering (DLS) : To assess aggregation in aqueous buffers.
  • Thermogravimetric Analysis (TGA) : To evaluate thermal decomposition thresholds .

Q. How does the compound’s reactivity differ in peptide coupling compared to tert-butyl or methyl esters?

The benzyl ester’s stability under acidic conditions (e.g., trifluoroacetic acid) makes it preferable for orthogonal protection strategies. Unlike tert-butyl esters, benzyl esters require hydrogenolysis (e.g., H₂/Pd-C) for deprotection, which avoids side reactions in acid-sensitive sequences. Comparative studies using carbodiimide coupling agents (e.g., DEC or DCC) show higher yields with benzyl esters due to reduced steric hindrance .

Q. What strategies mitigate side reactions during conjugation with glycopeptides or antiviral agents?

In glycyrrhizic acid conjugates, activating the carboxyl group with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (DEC) and hydroxybenzotriazole (HOBt) minimizes N-acylurea formation. Pre-purification via silica gel chromatography (50–150 µm fraction) and reprecipitation from aqueous ethanol enhances product purity .

Methodological Considerations

Q. How to optimize column chromatography for purifying S-benzyl-L-cysteine derivatives?

  • Stationary Phase : Use KSK silica gel (50–150 µm) for moderate polarity separation.
  • Mobile Phase : Gradient elution with ethyl acetate/hexane (1:3 to 1:1) effectively resolves ester derivatives.
  • Detection : UV absorbance at 254 nm (for benzyl groups) or ninhydrin staining for free amines .

Q. What precautions are critical when handling thionyl chloride in synthesis?

  • Temperature Control : Maintain reactions below -10°C during reagent addition to prevent exothermic decomposition.
  • Ventilation : Use fume hoods to avoid HCl gas exposure.
  • Quenching : Neutralize residual SOCl₂ with cold sodium bicarbonate before disposal .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for benzyl ester hydrochlorides?

Variations (e.g., 197–200°C vs. 250–253°C in related compounds) may stem from polymorphic forms or hydration states. Single-crystal X-ray diffraction (SCXRD) can identify lattice differences, while differential scanning calorimetry (DSC) detects phase transitions .

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